(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: is a complex organic compound with the molecular formula C14H18N2O3S and a molecular weight of 294.37. This compound is characterized by its unique bicyclic structure and the presence of a dimethylamino group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group onto the phenyl ring.
Oxidation and functionalization: The final steps involve oxidation reactions to introduce the sulfone group and further functionalization to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or sulfides.
Scientific Research Applications
(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic core provides structural rigidity that can influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: can be compared to other bicyclic compounds with similar functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of a dimethylamino group and a bicyclic core, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-15(2)11-5-3-10(4-6-11)14(17)16-8-13-7-12(16)9-20(13,18)19/h3-6,12-13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUSOBSHIJPFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.